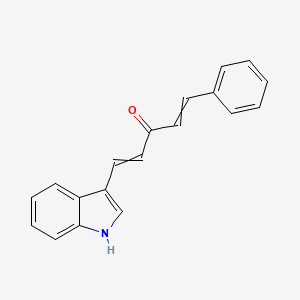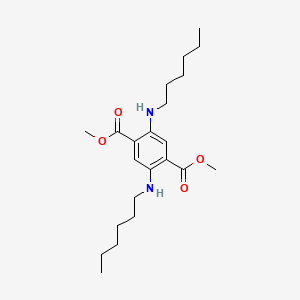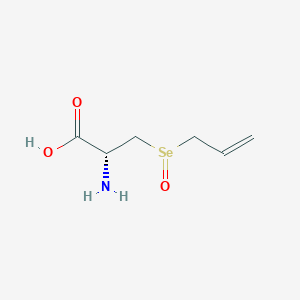![molecular formula C7H13NO B14256852 2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)- CAS No. 204327-16-2](/img/structure/B14256852.png)
2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[221]heptane-3-methanol, (1S,3R,4R)- is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional shape and the presence of a hydroxyl group attached to the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-3-methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . The reaction conditions typically involve the use of palladium catalysts and suitable ligands to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for 2-Azabicyclo[2.2.1]heptane-3-methanol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[2.2.1]heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include epoxides, ketones, and various substituted derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-Azabicyclo[2.2.1]heptane-3-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism by which 2-Azabicyclo[2.2.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in mechanistic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(phenylmethyl) ester
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Uniqueness
Compared to similar compounds, 2-Azabicyclo[2.2.1]heptane-3-methanol is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature enhances its utility in synthetic chemistry and broadens its range of applications in scientific research.
Propriétés
Numéro CAS |
204327-16-2 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m1/s1 |
Clé InChI |
CKGOIZORGVFPFX-VQVTYTSYSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1[C@@H](N2)CO |
SMILES canonique |
C1CC2CC1C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)

![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)











